

Technical Guide: Physical Characteristics of Methyl 5-bromo-2,4-dimethoxybenzoate Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 5-bromo-2,4-dimethoxybenzoate
Cat. No.:	B1308169

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethoxybenzoate is a halogenated aromatic ester, a chemical intermediate often utilized in the synthesis of more complex organic molecules. Its utility in medicinal chemistry and drug development stems from the functionalities present in its structure: a bromine atom, two methoxy groups, and a methyl ester on a benzene ring. These features allow for a variety of chemical transformations, making it a valuable building block for novel pharmaceutical compounds. This guide provides a comprehensive overview of the known physical characteristics of **Methyl 5-bromo-2,4-dimethoxybenzoate** in its powder form and details the experimental protocols for determining its key physical properties.

Chemical and Physical Properties

A summary of the available chemical and computed physical data for **Methyl 5-bromo-2,4-dimethoxybenzoate** is presented below. It is important to note that while computational data provides useful estimates, experimental validation is crucial for accurate characterization.

Table 1: General and Computational Data for **Methyl 5-bromo-2,4-dimethoxybenzoate**

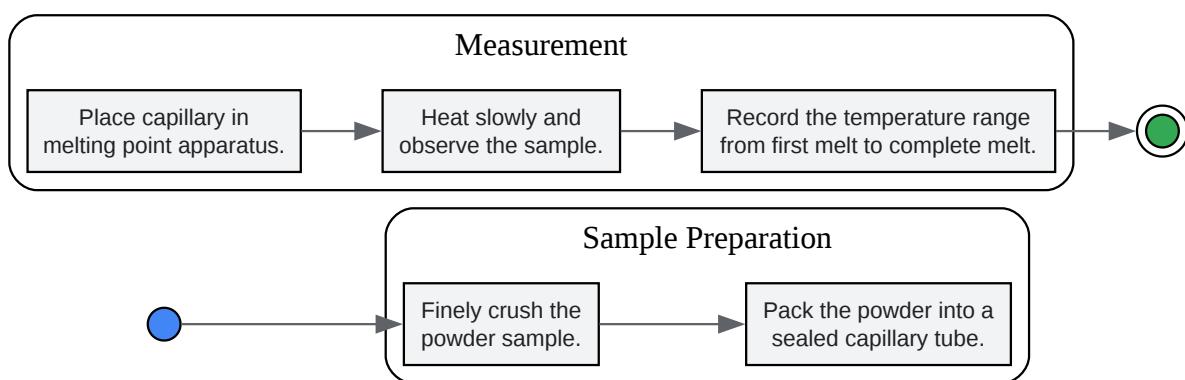
Property	Value	Source
CAS Number	39503-51-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₄	[1]
Molecular Weight	275.10 g/mol	PubChem
Appearance	To be determined experimentally	-
Topological Polar Surface Area (TPSA)	44.8 Å ²	PubChem
Hydrogen Bond Donors	0	PubChem
Hydrogen Bond Acceptors	4	PubChem
Rotatable Bonds	3	PubChem

Table 2: Experimental Physical Properties of **Methyl 5-bromo-2,4-dimethoxybenzoate** Powder

Property	Value
Melting Point	Not available. To be determined experimentally.
Boiling Point	Not available. To be determined experimentally.
Density (Bulk and Tapped)	Not available. To be determined experimentally.
Solubility	Not available. To be determined experimentally.

Note: Specific experimental data for the melting point, boiling point, density, and solubility of **Methyl 5-bromo-2,4-dimethoxybenzoate** are not readily available in the public domain. The following sections provide detailed protocols for the experimental determination of these properties.

Experimental Protocols for Physical Characterization


The following are detailed methodologies for the experimental determination of the key physical characteristics of **Methyl 5-bromo-2,4-dimethoxybenzoate** powder.

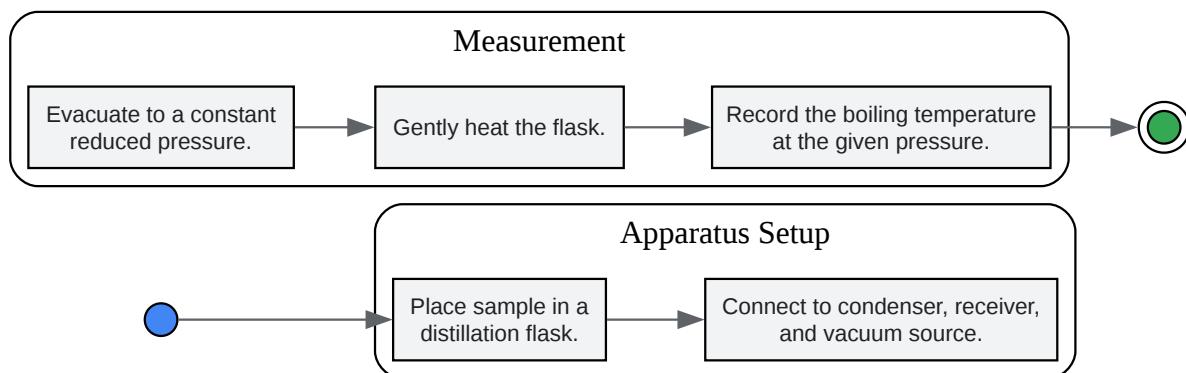
Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of the dry **Methyl 5-bromo-2,4-dimethoxybenzoate** powder is finely crushed. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus. The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
- **Observation:** The temperature at which the powder first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

[Click to download full resolution via product page](#)


Workflow for Melting Point Determination.

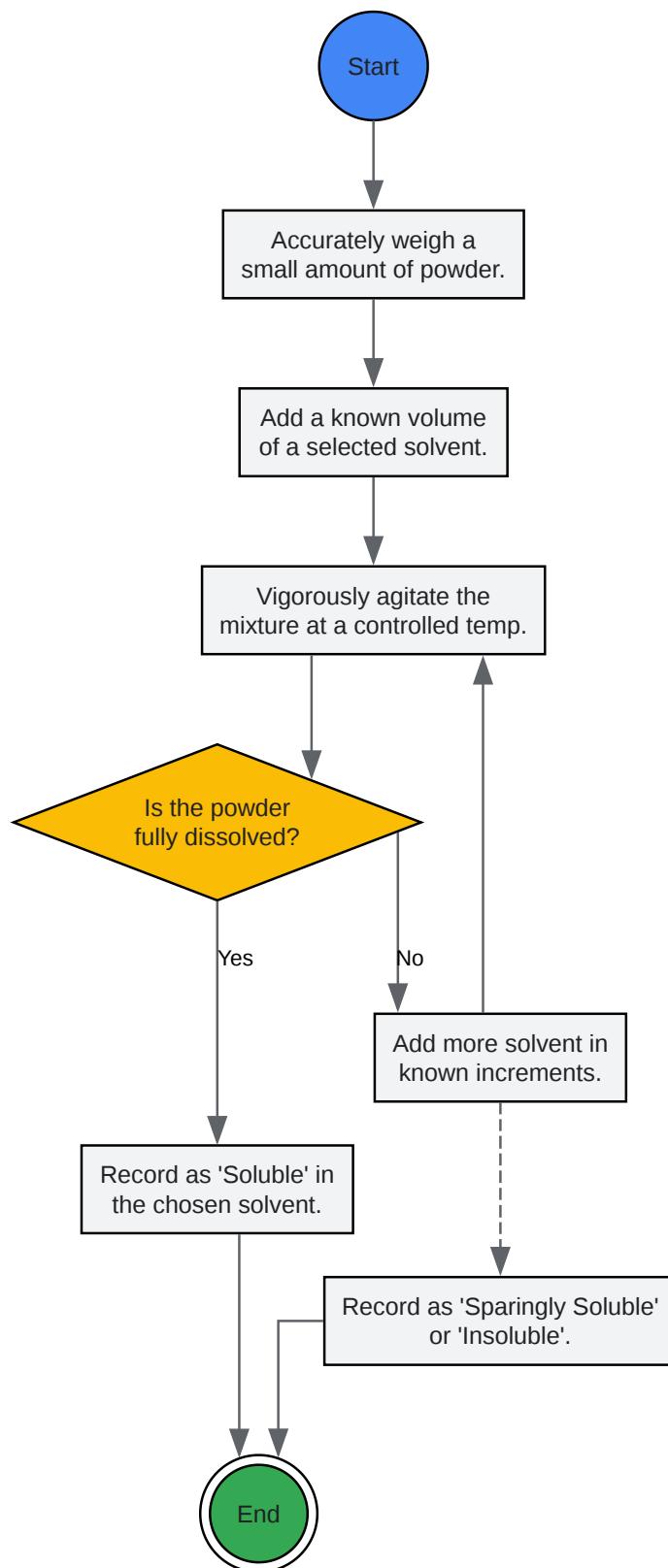
Determination of Boiling Point

As **Methyl 5-bromo-2,4-dimethoxybenzoate** is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures.

Methodology:

- **Apparatus Setup:** A small amount of the compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned such that the bulb is just below the side arm of the distillation flask.
- **Heating and Pressure Control:** The apparatus is evacuated to a specific, constant pressure. The flask is then heated gently.
- **Observation:** The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

[Click to download full resolution via product page](#)


Workflow for Boiling Point Determination under Reduced Pressure.

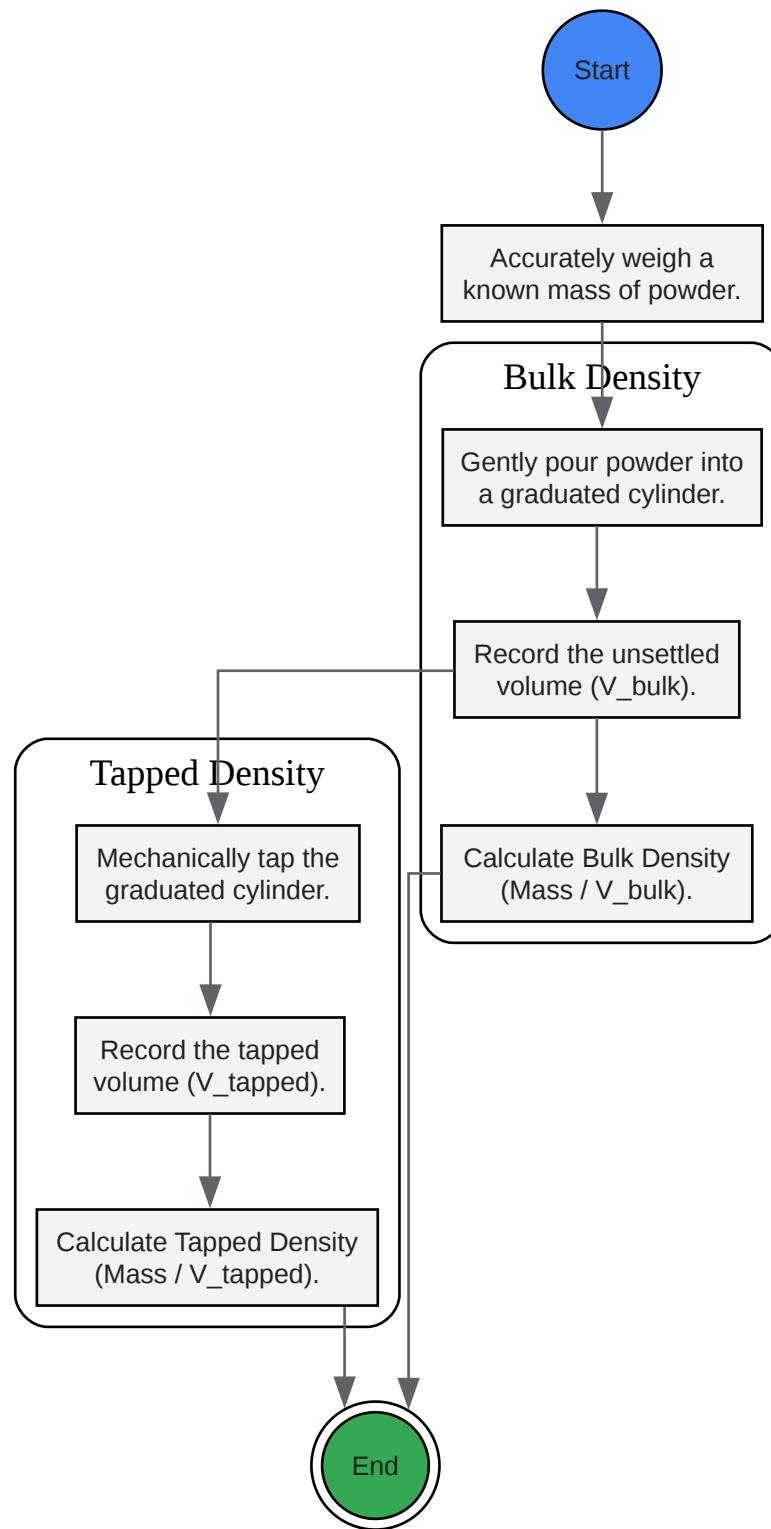
Determination of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug development, influencing formulation and bioavailability.

Methodology:

- Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
- Procedure: A small, accurately weighed amount of **Methyl 5-bromo-2,4-dimethoxybenzoate** powder (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.
- Observation: The mixture is agitated vigorously at a controlled temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding known volumes of solvent until complete dissolution is achieved.

[Click to download full resolution via product page](#)


Workflow for Solubility Determination.

Determination of Powder Density

The density of a powder can be characterized as either bulk density or tapped density. Bulk density includes the volume of inter-particle voids, while tapped density is the density after mechanical tapping, which reduces the void space.

Methodology:

- Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is the mass divided by the volume.
- Tapped Density: The graduated cylinder containing the powder is then mechanically tapped a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The tapped density is the mass of the powder divided by the tapped volume.

[Click to download full resolution via product page](#)

Workflow for Bulk and Tapped Density Determination.

Conclusion

While specific experimental data on the physical characteristics of **Methyl 5-bromo-2,4-dimethoxybenzoate** powder is limited in publicly accessible literature, this guide provides the foundational information and detailed experimental protocols necessary for its thorough characterization. The provided methodologies for determining melting point, boiling point, solubility, and density are standard procedures in chemical and pharmaceutical research. Accurate determination of these properties is a prerequisite for the effective use of this compound in organic synthesis and drug development endeavors. It is recommended that researchers and scientists perform these experiments to obtain precise data for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-bromo-2,4-dimethoxybenzoate | CAS 39503-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. sobhabio.com [sobhabio.com]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of Methyl 5-bromo-2,4-dimethoxybenzoate Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308169#physical-characteristics-of-methyl-5-bromo-2-4-dimethoxybenzoate-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com